N,N-dimethylimidazo[1,2-a]pyridin-3-amine
CAS No.:
Cat. No.: VC16005291
Molecular Formula: C9H11N3
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.
![N,N-dimethylimidazo[1,2-a]pyridin-3-amine -](/images/structure/VC16005291.png)
Specification
Molecular Formula | C9H11N3 |
---|---|
Molecular Weight | 161.20 g/mol |
IUPAC Name | N,N-dimethylimidazo[1,2-a]pyridin-3-amine |
Standard InChI | InChI=1S/C9H11N3/c1-11(2)9-7-10-8-5-3-4-6-12(8)9/h3-7H,1-2H3 |
Standard InChI Key | ICLNJUIMEDULSG-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=CN=C2N1C=CC=C2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a planar imidazo[1,2-a]pyridine system, with a dimethylamino group (-N(CH₃)₂) at position 3. This substitution pattern distinguishes it from related derivatives, such as 3,7-dimethylimidazo[1,2-a]pyridin-6-amine, which exhibits methyl groups at positions 3 and 7 and an amine at position 6 . The dimethylamino group enhances solubility and modulates electronic interactions, as evidenced by computational studies.
Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₉H₁₁N₃ |
Molecular Weight | 161.21 g/mol |
LogP (Partition Coefficient) | 1.8 (estimated) |
Topological Polar Surface Area | 29.7 Ų |
These properties suggest moderate lipophilicity, facilitating membrane permeability while retaining water solubility—a critical balance for drug-like molecules.
Synthetic Methodologies
Multicomponent Reactions (MCRs)
A common synthetic route involves the three-component reaction of 2-aminopyridine, aldehydes, and isocyanides. For example, using β-cyclodextrin–SO₃H as a recyclable catalyst under mild conditions (50–55°C, 3–4 hours), yields exceeding 74% have been reported. The reaction proceeds via a Mannich-type mechanism, forming the imidazo[1,2-a]pyridine core through cyclocondensation.
Industrial-Scale Production
Large-scale synthesis employs optimized MCR protocols with cost-effective catalysts like montmorillonite. Process intensification techniques, such as microwave irradiation, reduce reaction times to under 30 minutes while maintaining >90% purity post-silica filtration.
Biological Activities and Mechanisms
Antitubercular Efficacy
N,N-Dimethylimidazo[1,2-a]pyridin-3-amine derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. In vitro assays demonstrate minimum inhibitory concentrations (MICs) as low as 0.03–5.0 μM against Mtb H37Rv.
Mechanism of Action
The compound disrupts bacterial energy metabolism by inhibiting the cytochrome bc₁ complex (QcrB), a component of the electron transport chain essential for ATP synthesis. This target specificity minimizes off-effects on human cells, as evidenced by a selectivity index >100 in cytotoxicity assays.
Structure-Activity Relationships (SAR)
Substituent Effects
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Methylation: Adding methyl groups at positions 7 and 8 increases lipophilicity, enhancing bacterial membrane penetration.
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Amino Modifications: Replacing dimethylamino with acyl groups (-COCH₃) reduces antitubercular activity by 70%, underscoring the importance of the tertiary amine.
Comparative Activity of Derivatives
Derivative | MIC (μM) vs Mtb | COX-2 IC₅₀ (μM) |
---|---|---|
N,N-Dimethyl (Parent) | 0.03–5.0 | 0.07–0.39 |
7-Methyl Analog | 0.05–2.1 | 0.12–0.45 |
8-Fluoro Analog | 0.10–3.8 | 0.15–0.50 |
Cell Line | LD₅₀ (μM) |
---|---|
ScN2a (Neuronal) | >100 |
HEK293 (Renal) | >150 |
HepG2 (Hepatic) | >120 |
Future Directions
Targeted Drug Delivery
Nanoparticulate formulations using poly(lactic-co-glycolic acid) (PLGA) carriers are under development to enhance bioavailability and reduce dosing frequency. Preliminary data show a 3.2-fold increase in lung tissue concentration—a critical target for tuberculosis therapy.
Computational Design
Density functional theory (DFT) studies are optimizing electronic properties to improve target binding. Virtual screening of >5,000 analogs has identified candidates with predicted MICs <0.01 μM.
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